An In-depth Technical Guide to N-α-Boc-S-acetamidomethyl-D-cysteine (BOC-D-CYS(ACM)-OH)
An In-depth Technical Guide to N-α-Boc-S-acetamidomethyl-D-cysteine (BOC-D-CYS(ACM)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-D-cysteine, commonly abbreviated as BOC-D-CYS(ACM)-OH. This vital amino acid derivative is a cornerstone in modern peptide synthesis and plays a significant role in the development of sophisticated peptide-based therapeutics.
Core Chemical Properties and Structure
BOC-D-CYS(ACM)-OH is a protected derivative of the non-proteinogenic amino acid D-cysteine.[1] Its structure is characterized by two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[2] This dual-protection strategy is fundamental to its utility in controlled, stepwise peptide synthesis.[2] The Boc group provides temporary protection of the amine, while the semi-permanent Acm group protects the reactive thiol group, preventing unwanted side reactions during chain elongation.[1][2]
Chemical Structure Diagram
Caption: Key functional groups of BOC-D-CYS(ACM)-OH.
Physicochemical and Identification Data
The following table summarizes the key quantitative and identifying properties of BOC-D-CYS(ACM)-OH.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₀N₂O₅S | [3] |
| Molecular Weight | 292.35 g/mol | [4] |
| CAS Number | 138775-00-5 | [5] |
| Appearance | White to slight yellow to beige powder | |
| Melting Point | 111-114 °C | [3][4] |
| Optical Rotation | [α]²⁵/D +31.5 to +36.5° (c=1 in water) | |
| Purity (TLC) | ≥98% | |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | |
| InChI Key | HLCTYBOTPCIHTG-MRVPVSSYSA-N |
Role in Solid-Phase Peptide Synthesis (SPPS)
BOC-D-CYS(ACM)-OH is a standard building block for the introduction of D-cysteine residues in Boc-based solid-phase peptide synthesis (SPPS). SPPS is a widely adopted methodology for the chemical synthesis of peptides on a solid support. The strategic use of protecting groups is central to this process.
Protecting Group Strategy
-
Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the α-amino function. It is stable to the conditions required for peptide coupling but can be readily removed with a mild acid, typically trifluoroacetic acid (TFA), to allow for the sequential addition of the next amino acid in the peptide chain.
-
Acm (acetamidomethyl) Group: The Acm group provides robust protection for the cysteine thiol side chain. It is stable to the repeated TFA treatments used to remove the Boc group during SPPS.[6] This orthogonality is crucial for preventing the highly reactive thiol from participating in undesired side reactions.
The logical workflow for incorporating BOC-D-CYS(ACM)-OH into a growing peptide chain is illustrated below.
Caption: General workflow for Boc-SPPS incorporating BOC-D-CYS(ACM)-OH.
Experimental Protocols: Acm Deprotection and Disulfide Bond Formation
A primary application of incorporating Acm-protected cysteine is the controlled formation of disulfide bridges, which are critical for the structure and function of many biologically active peptides.[1][2][7] Disulfide bonds can constrain peptides into cyclic structures, often enhancing their stability, bioavailability, and receptor-binding properties.[2]
General Protocol for Oxidative Cyclization
The Acm group is typically removed concurrently with the formation of the disulfide bond using an oxidizing agent, most commonly iodine.[2][7]
Materials:
-
Acm-protected linear peptide
-
Solvent system (e.g., methanol, aqueous acetic acid, or a mixture of methanol, water, and HCl)
-
Iodine (I₂) solution (e.g., 0.1 M in methanol)
-
Sodium thiosulfate solution (to quench excess iodine)
-
Purification system (e.g., RP-HPLC)
Methodology:
-
Dissolution: Dissolve the purified Acm-protected linear peptide in an appropriate solvent system at a high dilution (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
-
Oxidation: Add the iodine solution dropwise to the peptide solution while stirring. The reaction progress can be monitored by the persistence of the yellow/brown color of iodine.
-
Quenching: Once the reaction is complete (typically 1-2 hours), quench the excess iodine by adding sodium thiosulfate solution dropwise until the color disappears.
-
Purification: Remove the solvent under reduced pressure. The crude cyclized peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry and analytical HPLC.
Experimental Workflow Diagram
Caption: Step-by-step workflow for peptide cyclization via Acm deprotection.
Applications in Drug Development
The use of BOC-D-CYS(ACM)-OH is integral to the synthesis of complex peptide therapeutics. The ability to introduce specific disulfide bonds allows for the creation of cyclic peptides with significantly improved pharmacological profiles compared to their linear counterparts.[2]
-
Enhanced Stability: Cyclization protects peptides from degradation by exopeptidases, increasing their in vivo half-life.
-
Improved Bioavailability: The constrained conformation can improve membrane permeability and reduce clearance.[2]
-
Increased Potency and Selectivity: A rigid cyclic structure can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[2]
This building block is therefore crucial in the development of peptide drugs for a range of diseases, including cancer, metabolic disorders, and infectious diseases.[8]
Spectroscopic Characterization
While specific spectral data is highly dependent on the full peptide sequence, the presence of BOC-D-CYS(ACM)-OH can be confirmed by characteristic signals in NMR and IR spectroscopy.
-
¹H NMR: Expect signals for the nine equivalent protons of the Boc group (a sharp singlet around 1.4 ppm), the acetyl protons of the Acm group (a singlet around 2.0 ppm), and the methylene protons of the Acm group.
-
¹³C NMR: Look for signals corresponding to the quaternary and methyl carbons of the Boc group, and the carbonyl and methyl carbons of the Acm group.
-
IR Spectroscopy: Characteristic stretches would include the C=O of the Boc-urethane and Acm-amide groups (typically in the 1650-1750 cm⁻¹ region) and the N-H stretch.
Safety and Handling
-
Storage: Store in a cool, dry place, typically between 2-30°C.
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves and eye shields, should be worn.[4]
-
Classification: The substance is generally not classified as hazardous under GHS/CLP regulations.[9] It is designated as a combustible solid.
Conclusion
BOC-D-CYS(ACM)-OH is an indispensable tool in the field of peptide chemistry and drug discovery. Its unique dual-protection system allows for the precise and controlled incorporation of D-cysteine into peptide sequences, facilitating the synthesis of complex linear and cyclic peptides. The ability to form specific disulfide bridges is a key strategy for enhancing the therapeutic potential of peptide-based drugs, making BOC-D-CYS(ACM)-OH a critical reagent for researchers and scientists in both academic and industrial settings.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Boc-Cys(Acm)-OH = 96.0 T 19746-37-3 [sigmaaldrich.com]
- 5. Boc-D-Cys(Acm)-OH Novabiochem 138775-00-5 [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 9. Boc-Cys(Acm)-OH [carbolution.de]
